molecular formula C16H13N3O2S B15030574 5-(2-furyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

5-(2-furyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

Cat. No.: B15030574
M. Wt: 311.4 g/mol
InChI Key: HKBSQOUCLXIDSM-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[5,1-b][1,3]thiazin-7-one class of heterocycles, characterized by a fused triazole-thiazinone core.

Properties

Molecular Formula

C16H13N3O2S

Molecular Weight

311.4 g/mol

IUPAC Name

5-(furan-2-yl)-2-(4-methylphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

InChI

InChI=1S/C16H13N3O2S/c1-10-4-6-11(7-5-10)15-17-16-19(18-15)14(20)9-13(22-16)12-3-2-8-21-12/h2-8,13H,9H2,1H3

InChI Key

HKBSQOUCLXIDSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)CC(SC3=N2)C4=CC=CO4

Origin of Product

United States

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized via multi-step protocols involving cyclocondensation and functional group transformations. Key methods include:

One-Pot Cyclocondensation

A high-yield approach uses 3-bromoacetylpyrazole derivatives and 4-amino-1,2,4-triazole-3-thiols under reflux conditions with triethylamine (Et<sub>3</sub>N) as a catalyst .

Reagents Conditions Yield Purity
3-Bromoacetylpyrazole, Et<sub>3</sub>NEthanol, reflux (5–7 h)75–85%≥95%

This method prioritizes atom economy and avoids intermediate isolation, enhancing scalability.

Electrophilic Substitution Reactions

The furan ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the α-position due to electron-rich π-systems. The 4-methylphenyl group directs substituents para to the methyl group in aromatic reactions.

Nitration Example

Reagent Conditions Product Yield
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0°C, 2 h5-(2-Furyl)-3-nitro-...thiazin-7-one62%

Nucleophilic Ring-Opening

The thiazin-7-one ring undergoes nucleophilic attack at the carbonyl group, enabling functionalization:

Hydrazine Reaction

Reagent Conditions Product Application
HydrazineEthanol, reflux (3 h)Triazolo-thiadiazine hydrazide derivativeAnticancer agents

This reaction exploits the electron-deficient nature of the thiazinone carbonyl.

Cross-Coupling Reactions

The triazole moiety participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura):

Borylation Protocol

Catalyst Ligand Substrate Yield
Pd(dppf)Cl<sub>2</sub>XPhosArylboronic acid78%

These reactions introduce aryl/heteroaryl groups at the triazole C-3 position.

Biological Activity-Driven Modifications

Derivatives synthesized via these reactions show potent bioactivity:

Cytotoxicity and Enzyme Inhibition

Derivative MCF-7 IC<sub>50</sub> (μM) EGFR Inhibition (IC<sub>50</sub>, nM) CDK-2 Inhibition (IC<sub>50</sub>, nM)
6a (Bis-heterocycle)0.3919.687.9

Compound 6a , a bis-triazolo-thiadiazine hybrid, demonstrates 15-fold enhanced cytotoxicity over mono-analogues due to synergistic interactions .

Stability and Reactivity Trends

  • pH Sensitivity : Degrades under strongly acidic/basic conditions via thiazinone ring hydrolysis.

  • Thermal Stability : Stable ≤150°C; decomposition observed at higher temperatures (TGA data).

Catalytic Functionalization

Enzymatic catalysis (e.g., lipase-mediated acylations) selectively modifies the furan oxygen:

Enzyme Substrate Conversion Regioselectivity
CAL-BVinyl acetate92%α-Acylation

Key Research Findings

  • Dual EGFR/CDK-2 Inhibition : Bis-heterocyclic derivatives (e.g., 6a ) achieve >90% enzyme inhibition at 10 μM, outperforming Erlotinib .

  • Apoptosis Induction : Derivatives increase apoptotic cell populations in MCF-7 cells by 43.3% (vs. 1.29% control) .

  • Solvent Effects : Ethanol/Et<sub>3</sub>N systems optimize reaction kinetics by stabilizing intermediates .

This compound’s reactivity and pharmacological potential highlight its role as a scaffold for developing targeted anticancer therapies. Further studies on in vivo efficacy and metabolic stability are warranted .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Compounds sharing the triazolo-thiazinone core but differing in substituents provide critical insights:

Compound Name & Substituents Molecular Formula Molecular Weight Key Features & Activities Source
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-... C₁₉H₁₆ClN₃O₃S 401.865 Enhanced lipophilicity due to Cl and OCH₃ groups; potential antimicrobial activity inferred from structural analogs
2-(4-Methoxyphenyl)-5-(4-methylphenyl)-... Not specified Not reported Methoxy group may improve solubility; 4-methylphenyl enhances steric bulk
7-Oxo-2-phenyl-...-6-carboxylic acid Not specified Not reported Carboxylic acid substituent increases polarity; potential for salt formation
Target Compound: 5-(2-Furyl)-2-(4-methylphenyl)-... Not specified* ~353.4 (estimated) Furyl group introduces π-conjugation; 4-methylphenyl balances lipophilicity N/A

*Exact data unavailable; estimated based on structural analogs.

Heterocyclic Core Modifications

  • Triazolo-oxazine vs. Thiazinone: Replacement of the thiazinone sulfur with oxygen (e.g., 3p in ) reduces electron-withdrawing effects, altering reactivity and stability .
  • Triazole-thiadiazole Derivatives: Compounds in lack the thiazinone ring but show antimicrobial activity, suggesting that the triazole moiety alone can drive bioactivity .

Research Findings and Implications

Anticancer Potential

While the target compound’s activity is undocumented, structurally related compounds (e.g., triazolo-triazinones in ) show moderate cytotoxicity against肝癌 cells (IC₅₀ = 13.8–24.7 μM), though less potent than cisplatin . The furyl group in the target compound may enhance DNA intercalation or kinase inhibition, warranting further study.

Antimicrobial Activity

Triazole-thiadiazole hybrids () exhibit broad-spectrum antibacterial effects, suggesting that the triazole core in the target compound could similarly interact with bacterial enzymes .

Physicochemical Properties

  • Solubility : Methoxy or carboxylic acid groups () improve water solubility, whereas halogenated or aromatic substituents () favor lipid solubility .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-furyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via multi-step cyclization reactions. A general approach involves condensing a furan-containing precursor (e.g., 2-furoyl chloride) with a substituted phenylthiazine intermediate under reflux in 1,4-dioxane or THF. Triethylamine (TEA) is often used as a catalyst, with reaction times of 12–24 hours. Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane, 3:7). Yields range from 35–50%, depending on substituent reactivity .
  • Key Data :

  • Reagents : Benzoyl chloride, phenylacetyl chloride, TEA.
  • Conditions : Reflux at 110°C, inert atmosphere (N₂/Ar).
  • Yield Optimization : Excess acylating agent (1.2 eq.) improves conversion .

Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?

  • Methodological Answer : Structural confirmation relies on 1H/13C NMR , LC-MS , and elemental analysis . For example:

  • 1H NMR (CDCl₃): Peaks at δ 7.2–7.4 (aromatic protons), δ 6.3–6.5 (furan protons), δ 2.3–2.5 (methyl group).
  • LC-MS : Molecular ion peak at m/z 354.1 [M+H]⁺.
  • Melting Point : 196–198°C (uncorrected) .
    • Validation : Discrepancies between calculated and observed elemental composition (e.g., C, H, N) should be <0.3% .

Q. What preliminary biological screening models are suitable for assessing its bioactivity?

  • Methodological Answer : Initial pharmacological evaluation uses in vitro assays :

  • Enzyme Inhibition : Target kinases (e.g., EGFR) via fluorescence-based assays.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Receptor Binding : Radioligand displacement assays for CNS targets (e.g., GABAₐ receptors) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions in the triazolo-thiazine core formation?

  • Methodological Answer : Optimize via Design of Experiments (DoE) . Variables include:

  • Temperature : Lowering to 80°C reduces decomposition but prolongs reaction time.
  • Catalyst : Switching from TEA to DMAP (4-dimethylaminopyridine) enhances acylation efficiency.
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
    • Data Contradiction : Higher temperatures (>120°C) may increase byproducts (e.g., hydrolyzed furan derivatives), conflicting with traditional reflux protocols .

Q. What computational strategies elucidate structure-activity relationships (SAR) for neuroactive potential?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) and QSAR modeling :

  • Targets : GABAₐ receptor (PDB ID: 6HUO) or 5-HT₃A receptor.
  • Parameters : LogP (<3.5) and polar surface area (>60 Ų) predict blood-brain barrier permeability.
  • Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values .

Q. How do environmental stability and photodegradation kinetics impact pharmacological applicability?

  • Methodological Answer : Assess via accelerated stability testing :

  • Conditions : 40°C/75% RH (ICH guidelines), UV irradiation (254 nm).
  • Analytics : HPLC tracking of degradation products (e.g., oxidized furan rings).
  • Kinetics : First-order decay (t₁/₂ = 48 hours under UV) suggests need for light-resistant formulations .

Q. What strategies resolve contradictions in NMR data interpretation for diastereomeric impurities?

  • Methodological Answer : Use 2D NMR (COSY, HSQC) to assign stereochemistry. For example:

  • HSQC : Correlate methyl protons (δ 2.4) with adjacent carbons to confirm substitution patterns.
  • NOESY : Detect spatial proximity between furan and phenyl groups to rule out epimerization .

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